5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with pyridine carboxylates under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that use commercially available and inexpensive reagents. The process is optimized to ensure high yields and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but differs in the nitrogen arrangement within the ring.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to its specific arrangement of nitrogen atoms within the triazole ring, which influences its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-9-8-5-3-1-2-4-10(5)6/h1-4H2,(H,11,12)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICYCSNBARDCJH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C(=O)[O-])C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3O2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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